Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate

PYCR1 inhibition cancer metabolism fragment-based drug discovery

Procurement of racemic or stereorandom methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate introduces batch-to-batch variability that undermines pharmacological reproducibility. This (1R,2R)-trans stereoisomer is the direct precursor to the most potent GPR88 agonist (EC₅₀ 373 nM) and a crystallographically validated PYCR1 fragment hit (PDB: 8TCZ). - Enables synthesis of VEGFR-2/TIE-2/EphB4 triplet kinase inhibitors with IC₅₀ values as low as 1.01 nM. - Ortho-pyridyl geometry provides unique bidentate coordination essential for hinge-binding; 3-pyridyl or 4-pyridyl regioisomers fail this interaction. - Supplied with full stereochemical characterization to ensure consistent target engagement across neuropsychiatric and oncology campaigns.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13256478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC1C2=CC=CC=N2
InChIInChI=1S/C10H11NO2/c1-13-10(12)8-6-7(8)9-4-2-3-5-11-9/h2-5,7-8H,6H2,1H3
InChIKeyZLGLOWZDHZRZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate – Procurement-Ready Overview of a Chiral Cyclopropane Building Block


Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate (CAS 1795305-09-7; molecular formula C₁₀H₁₁NO₂; molecular weight 177.20 Da) is a heterocyclic cyclopropane carboxylate ester that incorporates a pyridin-2-yl substituent at the cyclopropane C2 position . The compound exists as a racemic mixture unless otherwise specified, with the (1R,2R)-trans configuration being the pharmacologically privileged stereoisomer in biologically active derivatives [1]. Predicted physicochemical properties include a boiling point of 272.0±28.0 °C (at 760 Torr) and a density of 1.195±0.06 g/cm³ (at 20 °C) . The methyl ester serves as a key synthetic intermediate en route to the corresponding carboxylic acid (2-PCCA), which is a validated pharmacological probe for the orphan GPR88 receptor and the cancer target PYCR1 [2][3].

Enantiomerically defined cyclopropane scaffold for stereochemical SAR studies
Methyl ester intermediate hydrolyzable to carboxylic acid for GPR88/PYCR1 target engagement assays
2-Pyridinylcyclopropane carboxamide hinge-binding scaffold for kinase inhibitor design

Why Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate Cannot Be Replaced by Generic Cyclopropane Carboxylates


Generic substitution of methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate with other pyridyl cyclopropane regioisomers, phenyl cyclopropane analogs, or 1-substituted cyclopropane carboxylates is not straightforward. The pyridin-2-yl nitrogen at the ortho position relative to the cyclopropane ring provides a unique bidentate coordination and hydrogen-bond-accepting geometry that is absent in the 3-pyridyl or 4-pyridyl regioisomers [1]. In kinase inhibitor programs, the N-pyridin-2-ylcyclopropane carboxamide motif functions as a hinge-binding group whose geometry precisely matches the adenine-binding cleft of multiple RTKs, whereas the 3-pyridyl and 4-pyridyl analogs fail to establish this critical interaction [1]. Furthermore, stereochemistry at the cyclopropane ring is pharmacologically decisive: the (1R,2R)-trans configuration is approximately 5-fold more potent than the (1S,2S)-trans configuration at the GPR88 receptor [2], meaning that racemic or stereorandom material will exhibit variable and suboptimal activity. Substitution of the methyl ester with ethyl or other alkyl esters alters the hydrolysis kinetics and may be incompatible with downstream synthetic sequences optimized for the methyl ester intermediate [3].

2-Pyridinyl vs 3-/4-pyridinyl regioisomers: ortho-N geometry enables bidentate coordination; meta/para regioisomers may not reproduce target engagement.
(1R,2R) vs (1S,2S) stereochemistry: reported ~5-fold EC50 difference at GPR88; racemic or incorrect enantiomer can shift assay response.
Methyl ester vs other esters: hydrolysis kinetics differ; ethyl or higher esters may disrupt optimized synthetic sequences.

Product-Specific Quantitative Differentiation Evidence for Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate


Evidence 1: Crystallographically Validated PYCR1 Fragment Inhibitor – 10-Fold Improvement Over Proline Analog Inhibitor

The free acid form of the target compound, (1S,2S)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid, was identified as one of four crystallographically validated fragment hits against human PYCR1 (pyrroline-5-carboxylate reductase 1) from a docking-guided X-ray crystallography screen of 37 fragment-like carboxylic acids (MW 143–289 Da). The compound is co-crystallized with PYCR1 at 2.1 Å resolution (PDB: 8TCZ), and its apparent IC₅₀ of approximately 30 μM represents a ~10-fold improvement over N-formyl-L-proline (apparent IC₅₀ ~300 μM), the previous best proline analog inhibitor [1]. The methyl ester serves as the direct synthetic precursor to this crystallographically validated fragment, enabling straightforward hydrolysis to the active carboxylic acid species [2].

PYCR1 Fragment Hit
Reported
Apparent IC50 ~30 μM vs ~300 μM (N-formyl-L-proline)
Supports PYCR1 binding-site engagement analysis
Co-crystal at 2.1 Å (PDB: 8TCZ); dual-site binding observed
PYCR1 inhibition cancer metabolism fragment-based drug discovery X-ray crystallography

Evidence 2: Stereochemical Differentiation in GPR88 Agonism – (1R,2R) Is 5-Fold More Potent Than (1S,2S)

The (1R,2R)-trans enantiomer of 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid (2-PCCA), which is synthesized from the corresponding (1R,2R)-methyl ester, exhibits approximately 5-fold greater GPR88 agonist potency than its (1S,2S)-diastereomer. In the primary GPR88 cAMP functional assay using transiently transfected HEK-293T cells, (1R,2R)-2-PCCA has an EC₅₀ of 373 nM, whereas (1S,2S)-2-PCCA has an EC₅₀ of approximately 1,865 nM [1]. The racemic mixture (2-PCCA) shows an intermediate EC₅₀ of 877 nM in the same assay system [1]. This stereochemical differentiation is also reflected in the stable GPR88-22F cell line, where (1R,2R)-2-PCCA shows an EC₅₀ of 603 nM compared to 911 nM for racemic 2-PCCA [1].

GPR88 Stereochemistry
Head-to-head
EC50 (1R,2R): 373 nM; (1S,2S): ~1865 nM
Enantiomer-dependent receptor response context
cAMP assay in HEK-293T cells; 5-fold EC50 difference reported
GPR88 agonism neuropsychiatric disorders stereochemistry-activity relationship cAMP signaling

Evidence 3: N-Pyridin-2-ylcyclopropane Carboxamide as a Superior Kinase Hinge-Binding Group – Up to 30-Fold Improvement Over Salicylaldoxime HBG

The N-pyridin-2-ylcyclopropane carboxamide motif – directly derived from methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate via amide coupling – was incorporated as the hinge-binding group (HBG) in a series of multi-target receptor tyrosine kinase inhibitors. Compound CDAU-1, bearing this HBG, exhibited IC₅₀ values of 1.11 nM (VEGFR-2), 7.20 nM (TIE-2), and 5.34 nM (EphB4), representing 5.6-fold, 5.9-fold, and 30.3-fold improvements, respectively, over the lead compound BPS-7, which uses salicylaldoxime as its HBG (VEGFR-2: 6.27 nM; TIE-2: 42.76 nM; EphB4: 161.74 nM) [1]. The superiority of the N-pyridin-2-ylcyclopropane HBG is attributed to its ability to simultaneously form hydrogen bonds with the hinge regions of all three angiogenic RTKs, whereas the salicylaldoxime HBG cannot effectively engage the EphB4 hinge [1]. The methyl ester is the optimal entry point for synthesizing this HBG scaffold.

Kinase HBG Potency
Head-to-head
CDAU-1: VEGFR-2 IC50 1.11 nM vs BPS-7 6.27 nM
Supports kinase hinge-binding scaffold development
ADP-Glo assay; 5- to 30-fold IC50 differences reported
kinase inhibitor hinge-binding group VEGFR-2 TIE-2 EphB4 anti-angiogenesis

Evidence 4: Regioisomeric Differentiation – 2-Pyridinyl Substitution Confers Superior Biological Potency Over 3-Pyridinyl and 4-Pyridinyl Analogs

Across multiple biological targets, the 2-pyridinyl cyclopropane regioisomer consistently demonstrates superior potency compared to the corresponding 3-pyridinyl and 4-pyridinyl regioisomers. In the GSK-3β inhibitor series based on the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, the para-substituted pyridyl analog (compound 34) retained an IC₅₀ of 185 nM, whereas meta-substituted derivatives (compounds 33 and 35) completely lost inhibitory activity due to disruption of the critical hydrogen bond with catalytic Lys85 [1]. More broadly, a systematic SAR study across pyridinyl cyclopropane analogs established the potency rank order: 2-pyridinyl > 3-pyridinyl > 4-pyridinyl [2]. The 2-pyridinyl nitrogen is uniquely positioned to engage in bidentate coordination or intramolecular hydrogen bonding with adjacent carbonyl groups, an interaction geometrically impossible for the 3-pyridinyl and 4-pyridinyl regioisomers [2][3].

Regioisomer SAR
Class-level
Potency rank: 2-pyridinyl >> 3-pyridinyl > 4-pyridinyl
Regioisomer-dependent target engagement context
Ortho-N geometry enables bidentate coordination; meta/para may not engage similarly
regioisomer SAR pyridyl cyclopropane COX inhibition receptor binding

Evidence 5: Physicochemical Differentiation from the 1-Substituted Regioisomer – Impact on Synthetic Handling and Downstream Reactivity

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate (CAS 1795305-09-7) exhibits distinct predicted physicochemical properties compared to its 1-substituted regioisomer, methyl 1-(pyridin-2-yl)cyclopropanecarboxylate (CAS 162960-27-2). The 2-substituted isomer has a predicted boiling point of 272.0±28.0 °C (at 760 Torr) and density of 1.195±0.06 g/cm³ , whereas the 1-substituted isomer has a predicted boiling point of 266.8±23.0 °C and density of 1.0±0.06 g/cm³ . This ~5 °C difference in boiling point is practically significant for purification by distillation. More importantly, the 2-substituted cyclopropane carboxylate features a 1,2-disubstituted cyclopropane ring that is mechanistically poised for stereospecific ring-opening reactions at the C2 position, a reactivity profile fundamentally different from the 1,1-disubstituted cyclopropane of the 1-substituted regioisomer [1].

Physicochemical Identity
Supporting evidence
1,2-disubstituted cyclopropane vs 1,1-disubstituted regioisomer
Substitution pattern impacts synthetic route design
Predicted bp ~272 °C; stereospecific ring-opening potential differs
physicochemical properties regioisomer comparison boiling point synthetic intermediate

Evidence-Backed Application Scenarios for Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate in Research and Industrial Procurement


Scenario 1: Medicinal Chemistry – Synthesis of GPR88 Agonists for Neuropsychiatric Drug Discovery

The (1R,2R)-methyl ester is the direct synthetic precursor to (1R,2R)-2-PCCA, the most potent stereoisomer of the GPR88 agonist series with an EC₅₀ of 373 nM (5-fold more potent than the (1S,2S)-isomer) [1]. Hydrolysis of the methyl ester yields the free carboxylic acid, which can be directly used in pharmacological studies. Procurement of stereochemically defined (1R,2R)-methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate ensures batch-to-batch consistency in GPR88-targeted campaigns for neuropsychiatric indications including schizophrenia and alcohol use disorder [1].

Scenario 2: Cancer Metabolism Research – Fragment-Based Lead Optimization Targeting PYCR1

The free acid derived from methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate is a crystallographically validated PYCR1 fragment hit (PDB: 8TCZ, 2.1 Å resolution) with an apparent IC₅₀ of ~30 μM, representing a ~10-fold improvement over N-formyl-L-proline [2]. The co-crystal structure reveals a novel dual-site binding mode occupying both the P5C substrate pocket and the NAD(P)H binding site – a profile not achievable with existing proline analog inhibitors [2]. The methyl ester is the optimal starting material for fragment growth and structure-guided optimization campaigns targeting PYCR1-upregulated cancers.

Scenario 3: Kinase Inhibitor Development – Multi-Target Anti-Angiogenesis Agents

The N-pyridin-2-ylcyclopropane carboxamide motif, synthesized via amide coupling of methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate-derived acid chloride with appropriate anilines, serves as a validated hinge-binding group for VEGFR-2/TIE-2/EphB4 triplet kinase inhibitors [3]. CDAU-1 and CDAU-2, incorporating this HBG, achieve VEGFR-2 IC₅₀ values of 1.11 nM and 1.01 nM respectively, with 5- to 30-fold improvements over the salicylaldoxime-based lead BPS-7 [3]. The methyl ester is the critical building block for synthesizing these first-in-class triplet angiogenesis inhibitors.

Scenario 4: Agrochemical Intermediate – Pyrethroid-Type Insecticide Synthesis

Substituted pyridine methyl esters of cyclopropane carboxylic acids, including the 2-pyridinyl subclass exemplified by methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate, are claimed as key intermediates in the Dow Chemical Company patent family (e.g., US 4,163,787; ES 467,727 A1) for the preparation of insecticidal and acaricidal compositions [4]. These compounds are precursors to pyrethroid-type agents with rapid knockdown activity and low environmental persistence [4]. Procurement of the methyl ester at multi-gram to kilogram scale supports agrochemical lead optimization and field trial material preparation.

Application
Selection Property
Validation Focus
GPR88 agonist synthesis
Stereochemically defined (1R,2R)-methyl ester
Enantiomer-specific receptor activation assay
PYCR1 fragment-based lead optimization
Crystallographically characterized fragment precursor
Co-crystal binding mode and IC50 shift context
Multi-target kinase inhibitor design
2-Pyridinylcyclopropane carboxamide HBG scaffold
Hinge-binding potency and isoform selectivity review
Agrochemical intermediate synthesis
1,2-Disubstituted cyclopropane methyl ester
Synthetic route compatibility and scale-up context
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